(2S,4S)-N-Boc-4-methyl-pipecolinic acid

Stereochemistry Chiral Resolution Conformational Analysis

This stereochemically defined (2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS 2165792-61-8) is the essential inactive diastereomer reference standard for argatroban impurity profiling and chiral method development. Its trans-1,3-diaxial methyl/carboxyl orientation provides rigid conformational constraint for peptidomimetic design and asymmetric catalyst screening. The Boc protecting group enables orthogonal deprotection in solid-phase peptide synthesis. With certified ≥98% purity, this compound ensures accurate diastereomeric separation, impurity identification, and structure-activity relationship (SAR) investigations. Select this precise (2S,4S) stereoisomer—not generic racemic mixtures—to maintain synthetic route integrity and avoid target binding failures.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 2165792-61-8
Cat. No. B3368707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-N-Boc-4-methyl-pipecolinic acid
CAS2165792-61-8
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
InChIKeyLTNNUMKAWAGPIS-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-N-Boc-4-methyl-pipecolinic Acid (CAS 2165792-61-8): A Stereochemically Defined Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry


(2S,4S)-N-Boc-4-methyl-pipecolinic acid is a chiral, non-proteinogenic amino acid derivative featuring a piperidine ring with a (2S,4S)-configured methyl substituent and a tert-butoxycarbonyl (Boc) protecting group [1]. It serves as a conformationally constrained intermediate in asymmetric synthesis, enabling the construction of peptidomimetics and bioactive compounds that demand rigid stereochemical architectures . The Boc group provides orthogonal amine protection during multistep syntheses, while the methyl substitution at C4 imparts steric bulk that can be leveraged to control molecular conformation and receptor interactions .

Why (2S,4S)-N-Boc-4-methyl-pipecolinic Acid Cannot Be Replaced by Other 4-Methylpipecolic Acid Stereoisomers or Racemates


The 4-methylpipecolic acid scaffold exists as four distinct stereoisomers—(2S,4S), (2S,4R), (2R,4S), and (2R,4R)—each exhibiting unique three-dimensional geometry that dictates biological target recognition, metabolic stability, and downstream synthetic outcomes [1]. In the clinically validated antithrombotic agent argatroban, the bioactive conformation exclusively requires the (2R,4R)-4-methylpipecolic acid moiety; the (2S,4S) enantiomer produces a distinct diastereomer with divergent pharmacological properties [2]. Generic substitution with the (2S,4R) cis isomer, the (2R,4S) enantiomer, or racemic (±)-trans mixtures introduces stereochemical mismatch that can abolish target binding, alter pharmacokinetic profiles, and compromise the integrity of stereocontrolled synthetic routes [3]. Therefore, selection of the precisely defined (2S,4S) stereoisomer is mandatory for applications requiring this specific absolute configuration.

Quantitative Differentiation of (2S,4S)-N-Boc-4-methyl-pipecolinic Acid: Stereochemical Purity, Synthetic Utility, and Procurement Data


Absolute Stereochemical Configuration (2S,4S) Defines a Unique Diastereomer Distinct from (2S,4R), (2R,4S), and (2R,4R) Isomers

The target compound possesses the (2S,4S) absolute configuration, which is the enantiomer of the (2R,4R)-4-methylpipecolic acid fragment found in the FDA-approved thrombin inhibitor argatroban [1]. The (2S,4S) isomer is a trans-configured piperidine carboxylic acid, differing from the cis-configured (2S,4R) isomer and the (2R,4S) enantiomer [2]. In the synthesis of argatroban, condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine yields two separable diastereomers; only the (2R,4R)-derived diastereomer serves as the active pharmaceutical precursor [3]. This stereochemical distinction is absolute—substituting the (2S,4S) isomer in a route designed for (2R,4R) yields the inactive diastereomer [1].

Stereochemistry Chiral Resolution Conformational Analysis

Commercial Purity of 98% Enables Reproducible Stereocontrolled Synthesis Without Additional Purification

Commercially available (2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS 2165792-61-8) is supplied with a certified purity of 98% . In the enantioselective synthesis of trans-4-methylpipecolic acid described by Alegret et al. (2007), crystallization of the Boc-protected amino acid intermediate achieved 98% diastereomeric excess (de) and 99% enantiomeric excess (ee), establishing this purity level as sufficient for high-fidelity asymmetric synthesis [1]. The cis isomer (2S,4R)-N-Boc-4-methyl-pipecolinic acid (CAS 1821781-02-5) is also commercially available at 98% purity, but its cis configuration yields a distinct conformational profile .

Chemical Purity Quality Control Reproducibility

Trans Configuration Confers Distinct Conformational Rigidity Compared to Cis Isomers

The (2S,4S) compound adopts a trans geometry across the piperidine ring, placing the C4 methyl and C2 carboxyl groups in a 1,3-diaxial relationship that restricts ring puckering [1]. In contrast, the cis isomer (2S,4R)-N-Boc-4-methyl-pipecolinic acid (CAS 1821781-02-5) exhibits a diequatorial orientation of these substituents, resulting in greater conformational flexibility [2]. This conformational distinction is critical in peptidomimetic design: trans-4-methylpipecolic acid derivatives have been employed as conformationally restricted mimics of tyrosyl residues in opioid peptides, where the trans geometry was hypothesized to mimic the bioactive conformation [3]. Although the trans isomer in that study (5) lacked opioid activity, the conformational constraint itself provides a valuable tool for probing bioactive conformations.

Conformational Analysis Peptidomimetic Design Structure-Activity Relationship

Procurement Cost and Availability: (2S,4S) Isomer Demonstrates Competitive Market Positioning Relative to Other Stereoisomers

Pricing data aggregated from commercial suppliers indicates that (2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS 2165792-61-8) is available at 95% purity for $890 per 250 mg [1]. While direct, head-to-head pricing comparisons with all stereoisomers are limited by proprietary quoting practices, the (2S,4S) isomer is stocked by multiple suppliers including Leyan (98% purity, multiple pack sizes from 50 mg to 10 g) and CymitQuimica (min. 95% purity) . The (2S,4R) cis isomer (CAS 1821781-02-5) is also commercially stocked at comparable purity (98%) . The racemic (±)-trans mixture (CAS 182509-19-9) is listed but typically requires custom inquiry for pricing .

Procurement Cost Analysis Supply Chain

Literature-Validated Synthetic Route for trans-4-Methylpipecolic Acid Provides Benchmark for Stereochemical Integrity

Alegret et al. (2007) reported an asymmetric synthesis of trans-4-methylpipecolic acid that achieves 98% diastereomeric excess (de) and 99% enantiomeric excess (ee) after crystallization of the Boc-protected amino acid [1]. This synthetic protocol, based on Sharpless epoxidation and ring-closing metathesis, establishes a benchmark for the stereochemical purity attainable for trans-4-methylpipecolic acid derivatives. The (2S,4S) target compound represents the fully protected, Boc-capped form of this scaffold, suitable for direct incorporation into peptide coupling reactions without additional deprotection or protection steps [2]. A distinct stereoselective synthesis of fully protected (2S,4R)-4-methylpipecolic acid (the cis isomer) has also been reported, achieving the final compound in 23% yield over 10 steps [3].

Asymmetric Synthesis Methodology Quality Benchmark

Recommended Research and Industrial Applications for (2S,4S)-N-Boc-4-methyl-pipecolinic Acid Based on Verified Evidence


Synthesis of Argatroban Analogs and Diastereomeric Control Studies

Argatroban, a direct thrombin inhibitor, incorporates the (2R,4R)-4-methylpipecolic acid fragment. The (2S,4S) enantiomer serves as the ideal control compound for diastereomeric separation studies, impurity profiling, and structure-activity relationship (SAR) investigations [1]. In the synthesis of argatroban, condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine yields two diastereomers that must be separated [2]. The (2S,4S)-N-Boc-4-methyl-pipecolinic acid provides the authentic standard for the inactive diastereomer, enabling analytical method development, impurity identification, and quantification in pharmaceutical quality control [1].

Conformationally Constrained Peptidomimetic Building Block

The trans geometry of (2S,4S)-N-Boc-4-methyl-pipecolinic acid imposes a rigid 1,3-diaxial relationship between the C2 carboxyl and C4 methyl groups, restricting piperidine ring puckering [1]. This conformational constraint is valuable for designing peptidomimetics that probe the bioactive conformation of peptide ligands. Although the trans-4-methylpipecolic acid scaffold did not confer opioid activity when incorporated into leucine-enkephalinamide analogs, the conformational restriction itself provides a tool for mapping the stereoelectronic requirements of receptor binding [2]. The Boc protection allows orthogonal deprotection under mild acidic conditions, facilitating incorporation into solid-phase peptide synthesis workflows [3].

Asymmetric Synthesis Methodology Development and Catalyst Screening

The trans-4-methylpipecolic acid scaffold has served as a benchmark target for developing asymmetric hydrogenation catalysts. Ferraboschi et al. (2011) screened transition metal-based complexes with Mandyphos ligands to achieve diastereoselective hydrogenation of a 4,5-dehydropiperidine precursor en route to (2R,4R)-4-methylpipecolic acid [1]. The (2S,4S) enantiomer provides the complementary stereochemical target for evaluating catalyst enantioselectivity and expanding the scope of asymmetric hydrogenation methodology [2]. The Boc protecting group remains stable under hydrogenation conditions, allowing direct assessment of catalyst performance on the protected scaffold.

Analytical Reference Standard for Chiral Chromatography Method Development

The four stereoisomers of N-Boc-4-methylpipecolic acid—(2S,4S), (2S,4R), (2R,4S), and (2R,4R)—exhibit distinct retention times on chiral stationary phases. (2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS 2165792-61-8) with certified 98% purity [1] serves as an authentic reference standard for developing and validating chiral HPLC or SFC methods to resolve 4-methylpipecolic acid stereoisomers. This is particularly relevant for argatroban manufacturing, where the separation of (2R,4R)-derived active pharmaceutical ingredient from the (2S,4S)-derived diastereomeric impurity is critical for product quality [2].

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